tert-Butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused furopyrrole ring system connected to a piperidine moiety via a spiro junction. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry as a precursor for drug candidates, particularly in kinase inhibitor development or protease-targeting therapies, where conformational rigidity from the spiro structure may improve binding selectivity .
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)10-16-12-9-19-8-11(12)15/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
XMEYYWBJPDDSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3C2COC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Spirocyclic Core Construction
The synthesis of tert-butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate requires precise orchestration of cyclization and stereoselective transformations. Two primary approaches dominate the literature: Petasis/Diels-Alder tandem reactions and hydrogenation-mediated spirocyclization .
Petasis Three-Component Reaction Followed by Intramolecular Diels-Alder Cyclization
A seminal strategy involves a Petasis three-component reaction between allylic amines, furylboronic acids, and α-hydroxylated aldehydes to establish the furopyrrole framework. This method, pioneered by Norsikian, Beau, and colleagues, was adapted by Flagstad et al. to generate sp³-rich scaffolds with pre-set stereocenters. The reaction sequence proceeds via:
- Petasis Condensation : Allylic amines (e.g., benzylamine derivatives), furylboronic acids functionalized with Boc-protected amines, and glyoxylic acid hydrate form a diene intermediate.
- Intramolecular Diels-Alder Cyclization : Thermal activation induces a [4+2] cycloaddition, yielding a bicyclic structure with embedded stereochemistry.
Key intermediates such as compound 7 (44% yield over five steps) are generated through sequential deprotection and functionalization. The Boc-protected amine on the furylboronic acid component ensures orthogonal reactivity for late-stage diversification.
Hydrogenation and Spirocyclization of Cyano Precursors
An alternative route, detailed in patent CN105017244A, employs anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)piperidine-1,3-dicarboxylate as a precursor. Catalytic hydrogenation with Raney nickel in methanol/ethanol at 20–60°C induces simultaneous cyano reduction and spirocyclization to form the trans-isomer of the target compound (42.3% yield). For cis-isomer synthesis, a two-step protocol is required:
- Cyano Reduction : Hydrogenation converts the nitrile to an amine.
- Acid-Catalyzed Cyclization : Heating in ethanol/methanol under reflux conditions facilitates ring closure.
This method highlights the influence of reaction sequence on stereochemical outcomes, with temperature and catalyst loading critically affecting diastereoselectivity.
Detailed Synthetic Protocols
Petasis/Diels-Alder Route (Flagstad et al.)
Step 1: Petasis Three-Component Reaction
- Reagents : Allylic amine (1a), furylboronic acid (1b), α-hydroxylated aldehyde (1c).
- Conditions : Dichloromethane, 20°C, 16 hours.
- Outcome : Forms diene intermediate with >90% diastereomeric excess.
Step 2: Intramolecular Diels-Alder Cyclization
- Conditions : Acetonitrile, reflux, 16 hours.
- Outcome : Delivers bicyclic core (e.g., compound 5 ) in 44–60% yield.
Step 3: Ring-Opening/Ring-Closing Metathesis (ROM/RCM)
- Catalyst : Grubbs II.
- Conditions : Reflux in dichloromethane, 16 hours.
- Outcome : Generates spirocyclic framework (e.g., compound 18 , 86% yield).
Step 4: Deprotection and Functionalization
- Benzyl Removal : Hydrogenolysis with Pd/C and ammonium formate.
- Amine Alkylation : Reductive amination with aldehydes/ketones and NaBH₃CN.
- Acylation/Sulfonylation : Acid chlorides or isocyanates under DIPEA catalysis.
Hydrogenation-Cyclization Route (CN105017244A)
Trans-Isomer Synthesis
- Reagents : Anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)piperidine-1,3-dicarboxylate, Raney Ni, NH₃.
- Conditions : 50 psi H₂, 50°C, 5 hours.
- Outcome : 42.3% yield of trans-tert-butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate.
Cis-Isomer Synthesis
Comparative Analysis of Methodologies
The Petasis route offers superior flexibility for library synthesis but demands sophisticated catalysis. In contrast, the hydrogenation approach provides a streamlined path to specific stereoisomers, albeit with lower yields.
Functional Group Compatibility and Derivatization
Amine Deprotection Strategies
Reductive Alkylation
Challenges and Optimization Opportunities
- Metathesis Efficiency : Grubbs II catalyst loading (5–10 mol%) impacts cost; alternatives like Hoveyda-Grubbs may improve sustainability.
- Diastereoselectivity : Protonation state during Diels-Alder affects transition-state geometry; additives like LiClO₄ could enhance selectivity.
- Hydrogenation Byproducts : Over-reduction of furan rings observed at >60°C; lower temperatures (20–40°C) mitigate degradation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which tert-Butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs identified include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole | 250275-15-1 | 1.00 | Fused pyrrolo[3,4-c]pyrrole instead of spiro system |
| tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | 885270-86-0 | 0.98 | Diazaspiro octane core vs. furopyrrole-piperidine |
| tert-Butyl trans-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate | 2940872-01-3 | N/A | Furopyridine ring replaces furopyrrole |
Notes:
Physicochemical Properties
Key Observations :
Mitigation Strategies :
Q & A
Basic: What are the recommended safety protocols for handling tert-butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Storage: Store in sealed containers at 2–8°C in a dry, dark environment to prevent degradation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Basic: What synthetic routes are commonly employed to prepare this spirocyclic compound?
Answer:
- Cyclization of Precursors: React furan-pyrrole and piperidine derivatives under acidic or basic conditions to form the spirocyclic core .
- Stereoselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the spiro junction .
- Key Reagents: Boronic acids for Suzuki coupling or tert-butyl carbamate protecting groups to stabilize intermediates .
Basic: How is the compound characterized post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm spiro connectivity and substituent positions .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (±0.001 Da) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the tert-butyl carbamate) .
Advanced: How can researchers optimize reaction yields for stereochemically complex intermediates?
Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF at 60°C with 5 mol% Pd(PPh₃)₄ improves cross-coupling efficiency .
- In Situ Monitoring: Use HPLC or LC-MS to track reaction progress and detect side products early .
- Purification: Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) for chiral resolution .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with X-ray crystallography or computational DFT studies to confirm molecular conformation .
- Variable-Temperature NMR: Assess dynamic effects (e.g., ring flipping) that may obscure signals at standard temperatures .
- Crystallography: Grow single crystals via slow evaporation (e.g., in EtOH/water) and solve the structure to resolve stereochemical ambiguities .
Advanced: What strategies are used to study the compound’s pharmacological mechanism?
Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
- Molecular Docking: Perform in silico simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes within enzyme active sites .
- Metabolic Stability Tests: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to assess pharmacokinetic profiles .
Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity: The tert-butyl carbamate increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Steric Effects: Bulkiness restricts conformational flexibility, stabilizing specific spirocyclic conformers (confirmed by NOESY NMR) .
- Metabolic Resistance: The group reduces oxidative metabolism in cytochrome P450 assays, prolonging half-life in vivo .
Advanced: What analytical methods detect degradation products under stress conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via:
- UPLC-PDA: Track degradation kinetics and identify UV-active byproducts .
- HRMS/MS: Characterize degradation pathways (e.g., hydrolysis of the carbamate to piperidine derivatives) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Thermal Stability: Store at ≤8°C to prevent thermal decomposition (TGA data shows onset degradation at 120°C) .
- Moisture Sensitivity: Use desiccants (silica gel) in storage containers to avoid hydrolysis of the carbamate group .
- Light Sensitivity: Amber glass vials or aluminum foil wrapping to prevent photolytic cleavage .
Advanced: How can researchers address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) where the compound may ionize .
- Nanoparticle Encapsulation: Formulate with PLGA or liposomes to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
